molecular formula C16H20N2OS B2926252 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide CAS No. 486440-48-6

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2926252
CAS No.: 486440-48-6
M. Wt: 288.41
InChI Key: TWLQJQYZVITVGO-UHFFFAOYSA-N
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Description

N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at positions 5 and 6, linked to a cyclohexanecarboxamide moiety. Benzothiazoles are heterocyclic aromatic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-10-8-13-14(9-11(10)2)20-16(17-13)18-15(19)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLQJQYZVITVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the formation of the benzothiazole ring followed by the introduction of the cyclohexanecarboxamide group. One common method involves the condensation of 5,6-dimethyl-2-aminobenzenethiol with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Target Compound vs. Thiazole and Thiadiazole Derivatives
  • Benzothiazole (Target): The fused benzene-thiazole system offers extended π-conjugation and enhanced stability compared to simpler thiazoles.
  • Thiazole Derivatives () : Compounds like bis(thiazol-5-ylmethyl) carbamates feature isolated thiazole rings. These lack the aromatic extension of benzothiazoles, leading to reduced planarity and altered electronic properties. Hydroperoxy substituents (e.g., in compounds x and y) introduce polar, reactive groups that may increase solubility but reduce stability .
  • Thiadiazole Derivatives (BG14964, ) : The 1,3,4-thiadiazole ring in BG14964 contains two nitrogen atoms and a sulfur atom, creating a more electron-deficient system. This may enhance interactions with electrophilic biological targets but reduce lipophilicity compared to benzothiazoles .

Functional Group and Substituent Analysis

Compound Functional Group Key Substituents Molecular Weight LogP (Estimated)
Target Compound Cyclohexanecarboxamide 5,6-dimethyl (benzothiazole) ~318.4* ~3.5
BG14972 () Cyclohexanecarboxamide 5,6-dimethyl + dimethylaminoethyl (HCl) 395.99 ~2.8 (ionized)
BG14964 () Benzamide Butylsulfanyl, Cl, F (thiadiazole) 345.84 ~4.1
Compounds Carbamate Hydroperoxy, methyl (thiazole) ~600–700 ~1.5–2.0

*Calculated from molecular formula C₁₆H₁₉N₂OS.

  • Carboxamide vs. Carbamate () : The target’s carboxamide group is less prone to hydrolysis than carbamates, offering metabolic stability. Carbamates may act as prodrugs, releasing active metabolites in vivo .

Research Findings and Trends

  • Structural Stability : Crystallographic tools like SHELXL () and Mercury () are critical for analyzing conformational differences. The target’s rigid benzothiazole-cyclohexane system likely exhibits fewer conformational isomers than flexible carbamates in .
  • Synthetic Accessibility : The target compound’s straightforward synthesis (amide coupling) contrasts with ’s complex carbamate derivatives, which require multi-step functionalization .
  • Therapeutic Potential: Benzothiazoles are explored in oncology (e.g., DNA intercalation), while thiadiazoles (BG14964) are studied for antimicrobial applications. The target’s structural features position it as a candidate for central nervous system targets due to its moderate LogP and lack of ionizable groups .

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the cyclohexanecarboxamide group enhances its lipophilicity and potentially its bioavailability. The molecular formula is C13H17N3SC_{13}H_{17}N_{3}S, and it has a molecular weight of approximately 253.36 g/mol.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including ovarian, breast, and lung carcinomas. The introduction of methyl groups in specific positions on the benzothiazole ring has been associated with enhanced potency against these tumor types .

Case Study: Antitumor Efficacy

  • Study Design: In vitro assays were conducted using MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Results: Compounds similar to this compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxic effects compared to control groups.

Antimicrobial Activity

Benzothiazole derivatives also display antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For example, studies have reported that certain benzothiazole derivatives possess selective antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with cellular targets involved in cell proliferation and apoptosis pathways.

Molecular Docking Studies

Recent molecular docking studies have provided insights into the binding affinity of this compound with various biological macromolecules. For instance, docking simulations with enzymes such as α-amylase suggest that it binds effectively at the active site, potentially inhibiting enzyme activity .

Table 2: Molecular Docking Results

Target EnzymeBinding Affinity (kcal/mol)Interaction Type
Human Pancreatic α-Amylase-9.5Hydrogen bonds
Aspergillus oryzae α-Amylase-8.7Hydrophobic interactions

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